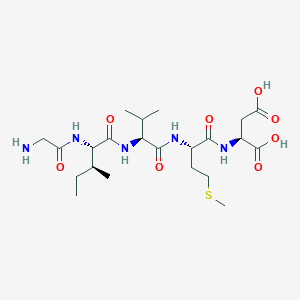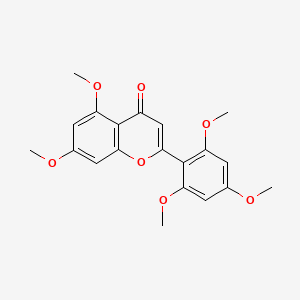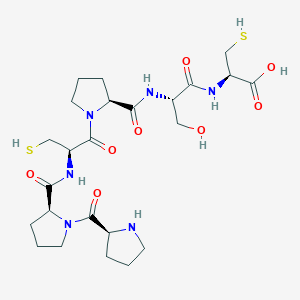
L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: is a synthetic peptide composed of six amino acids: proline, cysteine, and serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-cysteine, L-proline, and L-proline).
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups from disulfide bonds.
Substitution: Peptide analogs with altered sequences and properties.
Aplicaciones Científicas De Investigación
Chemistry: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is used as a model compound in peptide chemistry to study peptide synthesis, folding, and stability.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The interactions can modulate the activity of these targets, leading to various biological effects. For example, the peptide may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparación Con Compuestos Similares
L-Prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: A shorter analog with one less proline residue.
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: An analog with an additional cysteine residue.
Uniqueness: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is unique due to its specific sequence, which may confer distinct structural and functional properties. The presence of multiple proline and cysteine residues can influence the peptide’s stability, folding, and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
811449-00-0 |
|---|---|
Fórmula molecular |
C24H38N6O8S2 |
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C24H38N6O8S2/c31-10-14(19(32)28-16(12-40)24(37)38)26-20(33)17-5-3-9-30(17)23(36)15(11-39)27-21(34)18-6-2-8-29(18)22(35)13-4-1-7-25-13/h13-18,25,31,39-40H,1-12H2,(H,26,33)(H,27,34)(H,28,32)(H,37,38)/t13-,14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
WTBHYDQADPWSMS-QQCJEOGWSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


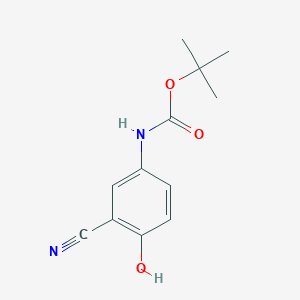
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
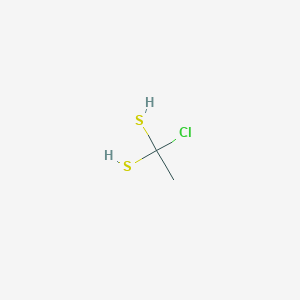
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
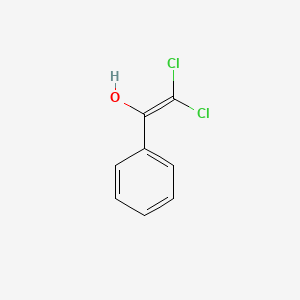
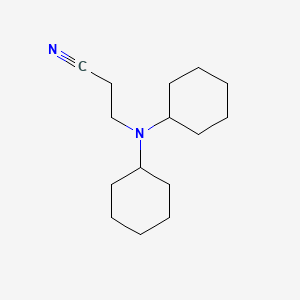


![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)

